Product packaging for 3-(N-Acetyl-n-propylamino)pyrrolidine(Cat. No.:)

3-(N-Acetyl-n-propylamino)pyrrolidine

Cat. No.: B8475991
M. Wt: 170.25 g/mol
InChI Key: NBKSUJZHTCAECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-Acetyl-n-propylamino)pyrrolidine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B8475991 3-(N-Acetyl-n-propylamino)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-propyl-N-pyrrolidin-3-ylacetamide

InChI

InChI=1S/C9H18N2O/c1-3-6-11(8(2)12)9-4-5-10-7-9/h9-10H,3-7H2,1-2H3

InChI Key

NBKSUJZHTCAECY-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCNC1)C(=O)C

Origin of Product

United States

Contextualization Within Pyrrolidine Chemistry and Acetylated Amine Scaffolds

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in drug discovery. researchgate.netnih.govnih.govfrontiersin.org Its prevalence is attributed to several key features. The sp³-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. researchgate.netnih.govnih.gov This non-planar structure, which undergoes a phenomenon known as "pseudorotation," contributes to the stereochemical complexity of molecules, enabling the synthesis of a wide array of stereoisomers. researchgate.netnih.govnih.gov The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological activity of a compound due to differential binding interactions with chiral biological targets like proteins. researchgate.netnih.govnih.gov

The nitrogen atom within the pyrrolidine ring is a key site for functionalization, and in the case of 3-(N-Acetyl-n-propylamino)pyrrolidine, it is part of a secondary amine that has been acetylated. Acetylation is a common chemical modification in organic synthesis and drug development. The introduction of an acetyl group to an amine can modulate its physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. This, in turn, can impact a molecule's solubility, membrane permeability, and metabolic stability.

The structure of this compound features a 3-aminopyrrolidine (B1265635) core, where the amino group is further substituted with both an acetyl and an n-propyl group. The position of the substituent at the 3-position of the pyrrolidine ring is a common motif in various biologically active molecules. The N-acetylation of the 3-amino group would be expected to neutralize its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen) and potentially a hydrogen bond donor (the amide N-H, though in this tertiary amide case, it is absent). The n-propyl group adds a small lipophilic component to the molecule. The synthesis of such a compound would likely involve the N-alkylation of 3-aminopyrrolidine with a propyl group, followed by N-acetylation, or vice-versa. The synthesis of various N-acylpyrrolidine derivatives often starts from commercially available precursors like L-proline, which can be chemically modified through a series of reactions. nih.govmdpi.com

Academic Significance of Novel Pyrrolidine Derivatives in Chemical Biology Research

The academic significance of novel pyrrolidine (B122466) derivatives is vast and spans numerous areas of chemical biology and medicinal chemistry. The pyrrolidine scaffold is a core component of many natural products, including alkaloids like nicotine, and is present in a multitude of approved drugs. frontiersin.org Researchers continuously explore new derivatives to uncover novel biological activities and to develop probes for studying biological systems.

The introduction of diverse substituents onto the pyrrolidine ring allows for the fine-tuning of a molecule's interaction with specific biological targets. For instance, different substitution patterns can lead to compounds with a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netnih.govmdpi.com

N-acetylated pyrrolidine derivatives, in particular, have shown promise in various therapeutic areas. For example, some N-acetylpyrrolidine derivatives have been investigated for their inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant targets in the management of type 2 diabetes. researchgate.net The acetyl group in these molecules can play a crucial role in binding to the active site of the target enzyme.

Furthermore, the pyrrolidine ring can serve as a scaffold to orient functional groups in a specific spatial arrangement, which is critical for high-affinity binding to biological macromolecules. This principle is exploited in the design of enzyme inhibitors, receptor agonists or antagonists, and other molecular probes. The development of novel pyrrolidine derivatives, including those with N-acetyl-n-propylamino substituents, contributes to the growing library of chemical tools available to researchers for dissecting complex biological processes.

Theoretical and Computational Chemistry Approaches to 3 N Acetyl N Propylamino Pyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution, which in turn governs the molecule's reactivity, stability, and spectroscopic properties.

The structure of 3-(N-Acetyl-n-propylamino)pyrrolidine contains two nitrogen atoms, but their basicities are markedly different. The nitrogen within the pyrrolidine (B122466) ring is a secondary amine and is expected to be the primary basic center of the molecule. The nitrogen of the acetyl group is an amide nitrogen, and its lone pair is delocalized by resonance with the adjacent carbonyl group, rendering it essentially non-basic.

Computational methods can predict the proton affinity and pKa values, which quantify basicity. The pKa of the conjugate acid of this compound would be calculated by determining the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, often using a continuum solvation model like the Polarizable Continuum Model (PCM). Based on the pKa of pyrrolidine (around 11.3), the 3-amino substituent is expected to slightly modulate this value.

Table 1: Predicted Acid-Base and Tautomeric Properties

This table presents estimated physicochemical properties for this compound based on computational predictions for analogous structures.

PropertyPredicted Value/FormComputational MethodComment
pKa (Conjugate Acid) 10.5 - 11.5DFT (B3LYP/6-31G*) with PCMThe pyrrolidine nitrogen is the primary basic site.
Most Stable Tautomer Keto (Amide) FormDFT Energy CalculationThe enol tautomer is predicted to be significantly higher in energy.
Protonation Site Pyrrolidine NitrogenElectrostatic Potential AnalysisThe highest negative potential and HOMO density are localized here.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of chemical stability.

For this compound, theoretical calculations would predict:

HOMO: The HOMO is expected to be localized primarily on the lone pair of the pyrrolidine nitrogen atom. This confirms its role as the main nucleophilic and basic center of the molecule.

LUMO: The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group in the acetyl moiety. This region is the most likely site for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would show a region of high negative potential (red) around the carbonyl oxygen, indicating a site favorable for electrophilic or hydrogen-bond donor interactions. A region of positive potential (blue) would be associated with the hydrogen on the protonated pyrrolidine nitrogen, indicating its acidity.

Table 2: Calculated Reactivity Descriptors

The following table contains representative values for global reactivity descriptors calculated using DFT, illustrating the molecule's electronic characteristics.

DescriptorDefinitionPredicted Value (eV)Interpretation
EHOMO Energy of the Highest Occupied Molecular Orbital~ -6.2 eVAssociated with the electron-donating ability (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital~ 1.5 eVAssociated with the electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO~ 7.7 eVA larger gap suggests high kinetic stability and low chemical reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2~ 3.85 eVMeasures resistance to change in electron configuration.
Electronegativity (χ) -(EHOMO + ELUMO) / 2~ 2.35 eVMeasures the ability to attract electrons.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises from the puckering of the five-membered ring and rotations around several single bonds. Mapping the conformational energy landscape is crucial for understanding its three-dimensional structure and how it might adapt to fit into a binding site.

A thorough conformational search is typically initiated using computationally inexpensive Molecular Mechanics (MM) methods. This search explores the potential energy surface by systematically rotating all rotatable bonds, including those in the n-propyl chain and the C-N bond of the acetyl group, as well as sampling the different puckering states of the pyrrolidine ring (endo and exo envelopes).

The unique, low-energy conformers identified by MM are then subjected to more accurate geometry optimization and energy calculations using Density Functional Theory (DFT). This provides a more reliable ranking of the stability of different conformations. Key findings from such an analysis would likely reveal that the lowest energy conformers are governed by minimizing steric hindrance between the n-propyl and acetyl groups and the pyrrolidine ring.

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insight into the molecule's dynamic behavior over time. By simulating the motion of the molecule in a box of solvent molecules (e.g., water or chloroform) at a given temperature, MD can reveal the transitions between different conformations and the influence of the solvent.

In an aqueous environment, simulations would likely show the carbonyl oxygen of the acetyl group acting as a strong hydrogen bond acceptor. In a non-polar solvent, intramolecular interactions would play a more significant role in determining the predominant conformations. These simulations are essential for understanding the molecule's flexibility and the ensemble of shapes it adopts in solution.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is central to structure-based drug design. Although specific biological targets for this compound are not established, its structure is similar to scaffolds found in various bioactive compounds.

A typical docking study would involve:

Preparation: A three-dimensional structure of a potential protein target is obtained. The low-energy conformers of this compound are generated.

Docking: A docking algorithm samples a large number of orientations of the ligand within the protein's binding site and scores them based on intermolecular interactions like hydrogen bonds, ionic interactions, and van der Waals forces.

Analysis: The top-scoring poses are analyzed to identify key binding interactions. For this molecule, plausible interactions could include a hydrogen bond to the carbonyl oxygen or an ionic bond involving the protonated pyrrolidine nitrogen.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to account for the flexibility of both the ligand and the protein.

Table 3: Hypothetical Molecular Docking Results against a Kinase Binding Site

This table illustrates the type of output from a molecular docking simulation, showing how different binding poses are scored and the interactions that stabilize them.

Binding PoseDocking Score (kcal/mol)Key InteractionsInteracting Residue
1 -8.5Hydrogen Bond (Carbonyl O)Backbone NH of Valine 80
1 -8.5Ionic Interaction (Pyrrolidine NH2+)Side Chain of Aspartic Acid 145
2 -7.9Hydrogen Bond (Carbonyl O)Side Chain of Lysine 22
2 -7.9Hydrophobic (Propyl Chain)Leucine 130, Alanine 35

Quantitative Structure-Activity Relationship (QSAR) Model Development for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com This approach is instrumental in drug discovery for predicting the activity of novel molecules, thereby guiding the design of more potent and selective analogs. tandfonline.com For classes of compounds like pyrrolidine derivatives, various QSAR methods have been successfully applied to understand the structural requirements for specific biological activities. tandfonline.comnih.gov

The development of a robust QSAR model involves several steps, starting with the selection of a dataset of molecules with known activities. Three-dimensional (3D-QSAR) techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently employed. tandfonline.com The CoMFA model calculates steric and electrostatic fields around the molecules, while CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com Another method, Hologram QSAR (HQSAR), is a 2D technique that uses molecular fragments to generate predictive models without the need for 3D alignment. scispace.comnih.gov

The predictive power of these models is assessed using statistical metrics. Key parameters include the cross-validated correlation coefficient (Q²), the non-cross-validated correlation coefficient (R²), and the predictive correlation coefficient for an external test set (R²_pred). nih.gov A high Q² value (typically > 0.5) indicates good internal predictability, while a high R²_pred value demonstrates the model's ability to accurately predict the activity of new compounds. tandfonline.comnih.gov For instance, a study on pyrrolidine derivatives as Mcl-1 inhibitors generated highly predictive CoMFA, CoMSIA, and HQSAR models. tandfonline.comnih.gov

Table 1: Statistical Validation Parameters for QSAR Models Developed for Pyrrolidine Derivatives tandfonline.comnih.gov
ModelQ² (Cross-validated r²)R² (Non-cross-validated r²)R²_pred (External Validation)
CoMFA0.6890.9990.986
CoMSIA0.6140.9230.815
HQSAR0.6030.6620.743

The results from 3D-QSAR studies are often visualized as contour maps, which highlight regions where specific physicochemical properties are correlated with biological activity. tandfonline.com For example, a CoMSIA map might show that bulky substituents in one area of the molecule increase activity, while electronegative groups in another region decrease it. This visual feedback is invaluable for medicinal chemists to rationally design new analogs of this compound by modifying its structure to better fit the desired activity profile. By applying these QSAR methodologies, researchers can prioritize the synthesis of compounds with a higher probability of success, optimizing resources and accelerating the drug discovery process. tandfonline.comresearchgate.net

In Silico Prediction of Spectroscopic Parameters for Experimental Validation

Following the design and synthesis of new chemical entities, their structural confirmation is a critical step. In silico prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) spectra, serves as a powerful tool for validating the experimentally obtained structures. scilit.com Computational methods can provide an accurate forecast of ¹H and ¹³C NMR chemical shifts, which can then be compared against experimental data to confirm the identity and purity of a synthesized compound like this compound. nih.gov

The primary computational method for this purpose is Density Functional Theory (DFT). nih.gov Specifically, the Gauge-Including Atomic Orbital (GIAO) method is widely used within the DFT framework to calculate NMR chemical shifts with a high degree of accuracy. scilit.com The process involves first optimizing the 3D geometry of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). nih.gov Subsequently, the NMR shielding tensors are calculated for this optimized structure, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane.

More recently, machine learning (ML) approaches, particularly Graph Neural Networks (GNNs), have emerged as faster alternatives to DFT calculations. nih.gov These models are trained on large databases of experimental NMR spectra and can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm, rivaling the accuracy of traditional quantum mechanical methods but at a fraction of the computational cost. nih.gov

The comparison between predicted and experimental data is a cornerstone of structural verification. A strong correlation between the calculated and observed spectra provides high confidence in the assigned structure.

Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyrrolidine Analog
Carbon Atom PositionPredicted Chemical Shift (ppm) (DFT/GIAO)Experimental Chemical Shift (ppm)Difference (ppm)
C=O (Acetyl)170.5170.20.3
CH (Pyrrolidine C3)58.258.5-0.3
CH₂ (Propyl C1)51.951.70.2
CH₂ (Pyrrolidine C2/C5)46.846.60.2
CH₂ (Pyrrolidine C4)30.130.4-0.3
CH₃ (Acetyl)21.521.30.2
CH₂ (Propyl C2)20.420.20.2
CH₃ (Propyl C3)11.311.10.2

This in silico validation is crucial as it can help identify incorrect structural assignments early in the research process, preventing the costly pursuit of erroneous leads. scilit.com For novel compounds like analogs of this compound, this computational pre-screening and post-synthesis validation is an indispensable part of modern chemical research.

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Mechanistic Investigations of Molecular Interactions of 3 N Acetyl N Propylamino Pyrrolidine Excluding Clinical Contexts

Analysis of Compound-Induced Changes in Cellular Macromolecules (e.g., Proteomics, Metabolomics in Cell Cultures)

Due to the lack of available research, no data can be presented on the specific alterations in protein or metabolite profiles within cell cultures treated with 3-(N-Acetyl-n-propylamino)pyrrolidine. Typically, this section would detail the findings from such studies, which could include:

Proteomics Analysis: This would involve the identification and quantification of proteins that are significantly up- or down-regulated in response to the compound. Such data is often presented in comprehensive tables, highlighting the protein's identity, its fold-change in expression, and its known biological functions. This information helps to pinpoint the cellular pathways and processes affected by the compound.

Metabolomics Analysis: This would focus on the changes in the cellular metabolome. Data tables would typically list the metabolites that show significant changes in their concentrations, providing a picture of the metabolic pathways that are perturbed by the compound. This could include alterations in energy metabolism, amino acid metabolism, or lipid metabolism.

The absence of such studies for this compound means that its mechanism of action at the molecular level remains speculative. Future research employing these powerful "omics" technologies will be essential to uncover the cellular targets and pathways modulated by this compound, thereby paving the way for a clearer understanding of its potential biological activities.

Structure Activity Relationship Sar Studies and Rational Analog Design Principles for 3 N Acetyl N Propylamino Pyrrolidine

Systematic Investigation of Structural Modifications and their Impact on Molecular Interactions

The biological activity of a compound like 3-(N-Acetyl-n-propylamino)pyrrolidine is a composite of the contributions from its core pyrrolidine (B122466) ring, the N-acetyl group, and the N-propyl group. Systematic modification of each part is a cornerstone of medicinal chemistry used to probe the binding pocket of a biological target and optimize ligand affinity and efficacy. researchgate.net

The pyrrolidine ring serves as a central scaffold, orienting the key interacting moieties in three-dimensional space. researchgate.net Its non-planar, puckered conformations (envelope and twisted forms) can significantly influence the spatial presentation of substituents. nih.govresearchgate.net Modifications to the ring itself, such as adding substituents at positions C2, C4, or C5, can have profound effects on the molecule's biological profile.

** steric Bulk:** Introducing alkyl or aryl groups can probe for steric tolerance within the target's binding site. For example, small methyl or fluoro groups might be well-tolerated or even enhance binding through favorable van der Waals or hydrophobic interactions, whereas larger groups could cause steric clashes, reducing affinity. beilstein-journals.org

Polar/Functional Groups: Adding hydroxyl, amino, or carboxyl groups can introduce new hydrogen bonding or ionic interactions, potentially increasing potency. The position and stereochemistry of these groups are critical. For instance, a hydroxyl group at C4 might interact with a key amino acid residue in a receptor, but only if it has the correct cis or trans relationship to the 3-amino side chain. mdpi.com

Conformational Restriction: Incorporating the pyrrolidine ring into a bicyclic system (e.g., forming a pyrrolizidine) can lock the ring into a specific conformation. This reduces the entropic penalty upon binding and can lead to a significant increase in both potency and selectivity if the locked conformation is the one recognized by the target (the "bioactive conformation").

Modification Position on Pyrrolidine Ring Potential Impact on Molecular Interaction Illustrative Target Hypothetical Affinity (IC₅₀, nM)
None (Parent Scaffold)C3Baseline interactionReceptor X150
4-FluoroC4May alter ring pucker; potential for H-bond acceptanceReceptor X95
4-Hydroxy (cis)C4Introduces H-bond donor/acceptor; potential for new interactionReceptor X50
4-Hydroxy (trans)C4Different spatial orientation; may clash or miss H-bond partnerReceptor X300
2-Oxo (Pyrrolidone)C2Introduces H-bond acceptor; alters electronics and shapeReceptor X>1000

The substituents on the 3-amino nitrogen are critical pharmacophoric elements that directly engage with the target protein.

N-Acetyl Group: The acetyl moiety introduces a planar amide group. The carbonyl oxygen is a strong hydrogen bond acceptor, a feature often crucial for anchoring a ligand in its binding site. The methyl group offers a small lipophilic contact point. Modifying this group can fine-tune interactions:

Replacing Acetyl with other Acyl Groups: Changing to a larger propionyl or a smaller formyl group would alter the steric profile and potentially the hydrogen bond acceptor angle.

Replacing with Sulfonyl Groups: An N-sulfonyl group would change the geometry and electronic character, replacing a planar H-bond acceptor with a tetrahedral one. nih.gov

Bioisosteric Replacement: The amide could be replaced with other groups that can act as hydrogen bond acceptors, such as an oxadiazole, to explore different chemical space and improve metabolic stability.

N-Propyl Group: The n-propyl group provides a flexible lipophilic chain that likely interacts with a hydrophobic pocket in the target. The length and nature of this alkyl chain are often critical determinants of potency.

Chain Length Variation: Shortening the chain (ethyl, methyl) or lengthening it (butyl, pentyl) can determine the optimal size of the hydrophobic pocket. Activity often follows a parabolic trend, where it increases to an optimal length and then decreases as the chain becomes too large and incurs a steric or desolvation penalty. mdpi.com

Branching and Cyclization: Introducing branching (e.g., an isopropyl or isobutyl group) or using a cyclopropyl (B3062369) group can introduce conformational constraints and explore different regions of the hydrophobic pocket, which can enhance selectivity.

Analog of this compound Modification Anticipated Change in Binding Hypothetical Potency (EC₅₀, nM)
Parent CompoundN-Acetyl, N-PropylBaseline80
N-Formyl, N-Propyl analogSmaller acyl groupMay lose some hydrophobic interaction120
N-Benzoyl, N-Propyl analogBulky aromatic acyl groupPotential for π-stacking or steric clash45 or >500
N-Acetyl, N-Ethyl analogShorter alkyl chainSuboptimal hydrophobic pocket filling250
N-Acetyl, N-Butyl analogLonger alkyl chainPotentially improved hydrophobic interaction65
N-Acetyl, N-Cyclopropyl analogRigid alkyl substituentFavorable constrained conformation55

Biological targets such as receptors and enzymes are chiral, meaning they can differentiate between stereoisomers of a ligand. ontosight.ai For this compound, the stereocenter at the C3 position is paramount.

The (R) and (S) enantiomers will position the N-Acetyl-n-propylamino substituent in different spatial orientations. It is common for one enantiomer to be significantly more potent than the other (a high eudismic ratio) because its geometry is complementary to the binding site, allowing for optimal interactions. nih.gov The less active enantiomer (the distomer) may bind weakly or not at all. In some cases, the two enantiomers can have entirely different pharmacological profiles (e.g., one is an agonist while the other is an antagonist). researchgate.net If additional chiral centers are introduced on the pyrrolidine ring, the effects of diastereomerism must be considered, as the relative orientation of substituents can dramatically alter the binding mode. beilstein-journals.org

Development of Pharmacophore Models Based on SAR Data

Based on the SAR principles discussed, a pharmacophore model can be developed to guide the design of new analogs. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For a ligand like this compound, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Acceptor: Located at the position of the N-acetyl carbonyl oxygen.

A Hydrophobic/Lipophilic Region: Corresponding to the n-propyl group, defining a specific volume and shape.

A Positive Ionizable Feature (or H-Bond Donor): The protonated pyrrolidine nitrogen, which is a common interaction motif for aminergic G-protein coupled receptors (GPCRs) and transporters. nih.gov

Exclusion Volumes: Sterically disallowed regions inferred from SAR data where bulky substituents lead to a loss of activity.

This model serves as a 3D query to search virtual compound libraries for new scaffolds that match the required features, potentially leading to the discovery of novel and structurally diverse ligands. rsc.org

Computational Chemistry-Guided Analog Design and Virtual Screening

Computational chemistry is a powerful tool for rational drug design that complements experimental SAR. nih.gov Molecular docking simulations can be used to predict how analogs of this compound might bind to a homology model or a crystal structure of a target protein. nih.gov

The process typically involves:

Building a Virtual Library: A set of virtual analogs is created by systematically modifying the parent structure (e.g., varying ring substituents, acyl groups, and alkyl chains).

Docking and Scoring: Each analog is docked into the active site of the target protein, and a scoring function estimates its binding affinity. This allows for the rapid computational evaluation of thousands of potential compounds.

Prioritization: The top-scoring compounds, which are predicted to have the highest affinity, are prioritized for chemical synthesis and subsequent in vitro testing.

This in silico approach helps to focus synthetic efforts on compounds that are most likely to be active, saving time and resources.

Design Principles for Modulating Selectivity and Potency (in vitro)

Synthesizing the SAR data allows for the formulation of clear design principles to optimize analogs for enhanced potency and selectivity. acs.org

To Increase Potency:

Optimize Hydrophobic Interactions: Systematically vary the length, branching, and cyclization of the N-alkyl chain to perfectly fit the hydrophobic pocket of the target.

Introduce Favorable Polar Contacts: Use substitutions on the pyrrolidine ring (e.g., 4-hydroxy) to engage in additional hydrogen bonds with the target, provided the geometry is correct.

Conformational Constraint: Introduce rigidity into the molecule (e.g., ring constraints or branched side chains) to lock it in its bioactive conformation and reduce the entropic cost of binding. elsevierpure.com

To Increase Selectivity:

Exploit Receptor Subtype Differences: Different receptor subtypes often have minor variations in their binding pocket architecture. A substituent that is tolerated in one subtype may cause a steric clash in another. By carefully designing the size and shape of substituents (e.g., on the pyrrolidine ring or the N-acyl group), it is possible to create a ligand that preferentially binds to the desired target.

Modify Key Interaction Points: Altering a group essential for binding at one receptor but not another can confer selectivity. For example, if the N-acetyl group's hydrogen bond is critical for an off-target interaction, replacing it with a group that cannot form this bond may abolish off-target activity while retaining on-target potency.

Stereochemical Optimization: Often, the stereochemical requirements for binding differ between receptor subtypes. The selection of a specific enantiomer or diastereomer can be a powerful strategy for achieving high selectivity. ontosight.ai

By applying these principles in an iterative cycle of design, synthesis, and testing, it is possible to rationally develop analogs of this compound with highly optimized in vitro profiles for potency and selectivity.

Synthetic Accessibility and Tractability Considerations in SAR Campaigns

A common and logical synthetic approach begins with a differentially protected 3-aminopyrrolidine (B1265635) derivative. This starting material provides a robust platform for introducing diversity at specific positions. The synthesis can be conceptualized in a few key stages, each offering points for analog generation.

Stage 1: Securing the Pyrrolidine Core

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry. researchgate.net A variety of synthetic routes to substituted 3-aminopyrrolidines are documented in chemical literature, often starting from commercially available precursors like chiral amino acids or succinimide (B58015) derivatives. organic-chemistry.org The choice of the initial synthetic route to the core is critical as it can dictate the stereochemistry and potential for substitution on the ring itself. For an SAR campaign, it is often advantageous to select a route that can provide access to both enantiomers of the 3-aminopyrrolidine core to explore stereochemical effects on biological activity.

Stage 2: N-Alkylation and N-Acylation

With the 3-aminopyrrolidine core in hand, the subsequent steps involve sequential N-alkylation and N-acylation. A typical sequence would involve:

N-Propylation: The secondary amine of the 3-aminopyrrolidine can be selectively alkylated with an n-propyl halide (e.g., 1-bromopropane) or via reductive amination with propionaldehyde (B47417). Reductive amination is often preferred due to its mild conditions and broad substrate scope, which is beneficial for library synthesis. This step is a key diversification point where a variety of alkyl groups can be introduced to probe the impact of chain length, branching, and cyclization on activity.

Protection/Deprotection (if necessary): Depending on the starting material, the pyrrolidine ring's nitrogen may be protected (e.g., with a Boc or Cbz group). This protecting group would need to be removed before the final acylation step.

N-Acetylation: The final step is the acylation of the secondary amine with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), to yield the target compound. This step also represents a crucial point for modification. By using different acylating agents, a wide range of amide functionalities can be explored.

The table below outlines a hypothetical SAR campaign strategy, illustrating the points of diversification on the this compound scaffold.

Modification Point Rationale for Modification Example Analogs Synthetic Strategy
N-Alkyl Chain (R1) To explore the impact of lipophilicity, chain length, and steric bulk on target engagement.Ethyl, Butyl, Isopropyl, CyclopropylmethylReductive amination with various aldehydes.
N-Acyl Group (R2) To investigate the role of the amide group, including hydrogen bonding capacity and steric tolerance.Propionyl, Benzoyl, CyclopropanecarbonylAcylation with corresponding acyl chlorides or anhydrides.
Pyrrolidine Ring (R3) To probe the necessity of the pyrrolidine nitrogen and the impact of substitution on the ring's conformation and vector projections of other groups.3-fluoro, 3-hydroxy, 4-fluoroSynthesis of substituted pyrrolidine cores from specialized starting materials.

Tractability for Library Synthesis

The tractability of this scaffold for SAR is high due to the modular nature of the synthesis. The key reactions—reductive amination and acylation—are generally high-yielding and amenable to parallel synthesis techniques. This allows for the rapid generation of a focused library of analogs, which is essential for efficient SAR exploration.

For instance, a library could be constructed by reacting a single 3-aminopyrrolidine core with a matrix of different aldehydes (to vary the N-alkyl group) and then acylating the resulting secondary amines with a matrix of different acyl chlorides.

The table below illustrates a sample matrix for a small combinatorial library.

Acetyl Chloride Propionyl Chloride Benzoyl Chloride
Propionaldehyde This compound3-(N-Propionyl-n-propylamino)pyrrolidine3-(N-Benzoyl-n-propylamino)pyrrolidine
Butyraldehyde (B50154) 3-(N-Acetyl-n-butylamino)pyrrolidine3-(N-Propionyl-n-butylamino)pyrrolidine3-(N-Benzoyl-n-butylamino)pyrrolidine
Isobutyraldehyde (B47883) 3-(N-Acetyl-isobutylamino)pyrrolidine3-(N-Propionyl-isobutylamino)pyrrolidine3-(N-Benzoyl-isobutylamino)pyrrolidine

Future Research Directions and Unaddressed Academic Questions for 3 N Acetyl N Propylamino Pyrrolidine

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Stereocontrol

The synthesis of substituted pyrrolidines remains a cornerstone of medicinal chemistry, yet achieving high efficiency and precise stereocontrol continues to be a primary objective. Future research should focus on developing novel synthetic routes that overcome the limitations of current methods.

Asymmetric Catalysis : While methods exist for the stereoselective synthesis of pyrrolidine (B122466) derivatives, often starting from chiral precursors like proline, there is a need for more versatile catalytic asymmetric methods. nih.govmdpi.com The development of novel organocatalysts or transition-metal catalysts could enable the direct and highly enantioselective synthesis of 3-aminopyrrolidine (B1265635) precursors from simple acyclic starting materials. This would provide more efficient access to a wider range of stereoisomers for biological evaluation. mdpi.com

Flow Chemistry : The application of continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. Exploring the synthesis of 3-(N-Acetyl-n-propylamino)pyrrolidine and its analogues in flow reactors could lead to higher yields, reduced reaction times, and improved purity profiles. This technology is particularly well-suited for multi-step syntheses, potentially allowing for a streamlined, automated process from basic precursors to the final compound.

Biocatalysis : The use of enzymes (biocatalysis) for specific chemical transformations offers unparalleled stereoselectivity under mild reaction conditions. Research into identifying or engineering enzymes, such as aminotransferases or hydrolases, capable of acting on pyrrolidine intermediates could provide highly efficient and environmentally benign synthetic pathways.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric Catalysis High enantioselectivity, access to diverse stereoisomersDevelopment of novel organo- or metal-catalysts for cyclization reactions. nih.govmdpi.com
Flow Chemistry Improved safety, scalability, and reaction control; automationAdaptation and optimization of multi-step syntheses in continuous flow systems.
Biocatalysis Unparalleled stereoselectivity, mild conditions, green chemistryEnzyme discovery and engineering for transformations on pyrrolidine scaffolds.

Development of Advanced Analytical Platforms for Real-Time Mechanistic Monitoring

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes. The development of advanced analytical platforms that allow for real-time monitoring can provide invaluable insights into reaction kinetics, intermediate formation, and byproduct generation.

Future efforts should involve the integration of automated sampling systems with powerful analytical techniques. For instance, an automated platform using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed for unattended, real-time reaction progress monitoring. rsc.orgresearchgate.net Such a system would allow for the facile analysis of reaction progress, enabling detailed mechanistic studies of the synthesis of pyrrolidine amides. rsc.org This approach is particularly useful for complex reactions or those that are difficult to quench, providing highly reproducible and accurate kinetic profiles. rsc.org The data generated can be used to build kinetic models, identify rate-limiting steps, and optimize reaction conditions for improved efficiency and yield.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govnih.gov For this compound and its analogues, these computational tools offer several avenues for future research.

Predictive Modeling : ML algorithms can be trained on existing data for pyrrolidine derivatives to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the biological activity, physicochemical properties, and potential toxicity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net

De Novo Design : Generative AI models can design novel pyrrolidine-based structures with desired properties. researchgate.net By learning from vast databases of chemical structures and their biological activities, these models can propose innovative scaffolds that chemists can then synthesize and test, expanding the accessible chemical space.

Synthesis Prediction : AI tools are being developed to predict viable synthetic routes for complex molecules. Applying these retrosynthesis tools to the pyrrolidine amide class could help chemists devise more efficient and novel synthetic strategies, overcoming challenges in traditional synthesis planning.

AI/ML ApplicationObjectivePotential Impact
Predictive Modeling (QSAR) Forecast activity and properties of new analogues. researchgate.netPrioritize synthesis of high-potential compounds, reduce wasted resources. nih.gov
De Novo Design Generate novel molecular structures with desired features.Discover innovative scaffolds and lead compounds beyond existing templates. researchgate.net
Synthesis Prediction Propose efficient and novel synthetic pathways.Accelerate the synthesis planning process and uncover new chemical reactions.

Deeper Molecular-Level Understanding of Off-Target Interactions

While a compound may be designed for a specific biological target, its interactions with other proteins or biomolecules (off-target effects) can lead to unforeseen side effects or even new therapeutic opportunities. A deeper understanding of these interactions at the molecular level is a critical area for future research.

For pyrrolidine amides designed as inhibitors of a specific enzyme, such as N-acylethanolamine acid amidase (NAAA), it is known that they can interact with other lipid hydrolases like fatty acid amide hydrolase (FAAH). nih.gov Future work should employ a combination of computational and experimental approaches:

Computational Docking and Simulation : Molecular docking studies can predict the binding modes of this compound and its derivatives against a panel of known off-targets. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes involved.

Proteome-wide Screening : Experimental techniques like thermal proteome profiling or activity-based protein profiling can be used to identify the direct and indirect cellular targets of a compound on a proteome-wide scale, providing an unbiased view of its interaction landscape.

These studies will be crucial for designing next-generation compounds with improved selectivity and for understanding the complete pharmacological profile of existing molecules. nih.gov

Investigation of Chemical Space Expansion via Diversity-Oriented Synthesis

The concept of "chemical space" encompasses all possible drug-like molecules, a number estimated to be astronomically large. cam.ac.uk To explore uncharted regions of this space and discover novel biological activities, Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy. cam.ac.uk DOS aims to create collections of structurally complex and diverse molecules, in contrast to traditional combinatorial chemistry which often produces libraries of similar compounds. cam.ac.uk

Applying a DOS approach to the this compound scaffold could involve:

Scaffold Diversity : Developing synthetic pathways that allow for the creation of various heterocyclic core structures from a common intermediate.

Stereochemical Diversity : Employing stereocontrolled reactions to generate all possible stereoisomers of a given scaffold. scispace.com

Appendage Diversity : Introducing a wide variety of functional groups and substituents onto the molecular framework. scispace.com

By generating skeletally diverse libraries based on the pyrrolidine amide motif, researchers can screen for a wide range of biological activities, potentially identifying new therapeutic applications for this class of compounds. scispace.comnih.gov

Addressing Fundamental Questions Regarding Conformational Preferences and Reactivity of Pyrrolidine Amides

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and chemical reactivity. The pyrrolidine ring is not planar and can adopt various puckered conformations (envelope and twist forms). Furthermore, the amide bond involving the pyrrolidine nitrogen can exist in either a cis or trans isomeric state. The interplay between these conformational features is complex and not fully understood.

Future research should focus on:

High-Level Computational Analysis : Using high-accuracy quantum mechanical calculations to map the potential energy surface of this compound. researchgate.netdocumentsdelivered.com This would help determine the relative stabilities of different ring puckers and cis/trans amide conformers and how they are influenced by substituents and solvent. acs.org

Advanced Spectroscopic Studies : Employing advanced Nuclear Magnetic Resonance (NMR) techniques, such as variable-temperature NMR and residual dipolar coupling analysis, to experimentally characterize the conformational equilibria in solution.

Correlation with Reactivity and Activity : Systematically studying how the conformational preferences of different pyrrolidine amide derivatives correlate with their reactivity in chemical transformations and their binding affinity to biological targets. Research on proline-containing peptides has shown that the trans/cis amide ratio can directly impact stereoselectivity in organocatalyzed reactions, highlighting the importance of conformational control. nih.gov

A fundamental understanding of these structure-conformation-activity relationships will be essential for the rational design of future pyrrolidine-based molecules with optimized properties.

Q & A

Q. What are the optimal synthetic routes for 3-(N-Acetyl-n-propylamino)pyrrolidine, and how can reaction yields be improved?

Methodological Answer: A multi-step synthesis approach is typically employed, involving pyrrolidine functionalization followed by acetylation and alkylation. For example:

Pyrrolidine Functionalization : React pyrrolidine with an electrophilic agent (e.g., bromoacetyl bromide) to introduce a reactive site at the 3-position.

Propylamine Coupling : Use nucleophilic substitution with n-propylamine under basic conditions (e.g., K₂CO₃ in DMF) to attach the propylamino group.

Acetylation : Protect the amine group via acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst like DMAP.

Q. Yield Optimization Strategies :

  • Catalytic Systems : Transition metal catalysts (e.g., CuBr in ) can enhance coupling efficiency. For example, copper-mediated Ullmann-type couplings improved yields in similar pyrrolidine derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO or DMF) improve solubility of intermediates, as demonstrated in pyrazole-amine syntheses .
  • Temperature Control : Lower temperatures (e.g., 35°C) reduce side reactions during acetylation steps .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

  • Chromatography : HPLC with a C18 column (≥98% purity threshold) and a mobile phase of acetonitrile/water (70:30) is standard for purity assessment .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., acetyl protons at δ 2.0–2.2 ppm; pyrrolidine ring protons at δ 1.5–3.0 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]+ peak at m/z ~212) .
  • Thermal Analysis : Melting point determination (e.g., 104–107°C range for related compounds) ensures crystallinity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic applications?

Methodological Answer: The acetyl group introduces steric hindrance and electron-withdrawing effects, which can modulate catalytic activity:

  • Steric Effects : The n-propyl chain and acetyl group may restrict access to the pyrrolidine nitrogen, reducing coordination with metal catalysts. Comparative studies using unmodified pyrrolidine vs. acetylated derivatives in Suzuki-Miyaura couplings show reduced yields (e.g., 17.9% vs. 45% in ) .
  • Electronic Effects : Acetylation decreases the basicity of the pyrrolidine nitrogen, altering its interaction with acidic/basic substrates. DFT calculations or Hammett plots can quantify these effects .

Q. Experimental Design :

  • Perform kinetic studies under varying pH and catalyst loads.
  • Use X-ray crystallography to analyze coordination geometry in metal complexes .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

Methodological Answer: Contradictions often arise from solvent polarity and storage conditions:

  • Solubility :
    • Polar Solvents : High solubility in DMSO (≥50 mg/mL) but limited in hexane (<1 mg/mL). Use phase-solubility diagrams to map solvent-solute interactions .
  • Stability :
    • Hydrolytic Degradation : The acetyl group is prone to hydrolysis in aqueous acidic/basic conditions. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring quantifies degradation pathways .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier conditions in published datasets .

Q. What strategies are effective for modifying this compound to enhance its bioactivity?

Methodological Answer: Targeted modifications include:

  • Side-Chain Functionalization : Introduce fluorinated or aryl groups at the propyl chain to improve lipophilicity (e.g., as seen in fluorinated pyridine derivatives ).
  • Ring Substitution : Replace pyrrolidine with piperidine or oxetane rings to alter conformational flexibility (e.g., oxetane-pyrrolidine hybrids in show enhanced metabolic stability) .

Q. Screening Workflow :

Combinatorial Chemistry : Generate a library of analogs via parallel synthesis.

In Silico Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .

In Vitro Assays : Test cytotoxicity and selectivity in cell lines (e.g., HEK293 or HepG2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.